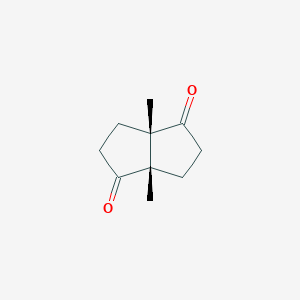
2-Methyl-1-oxo-1-((1-(thiophen-2-yl)cyclopentyl)amino)propan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the use of dicyclohexylcarbodiimide (DCC) and azide coupling methods for the creation of novel molecules with potential therapeutic applications . Additionally, asymmetric synthesis techniques, such as the Hayashi’s (S)-MOP Pd-catalyzed asymmetric hydrosilation, have been employed to produce chiral acetate derivatives from norbornene . These methods could potentially be adapted for the synthesis of "2-Methyl-1-oxo-1-((1-(thiophen-2-yl)cyclopentyl)amino)propan-2-yl acetate."
Molecular Structure Analysis
The molecular structure of compounds similar to the one often involves complex chiral centers and aromatic systems. For example, the synthesis of methyl 2-((1S,3R)-3-((tert-butyldiphenylsilyl)oxy)cyclopentyl)acetate demonstrates the creation of a chiral center and the importance of stereochemistry in the final product . Molecular modeling studies, as mentioned in the synthesis of quinazolin derivatives, are crucial for understanding the interaction of these molecules with biological targets, such as enzymes .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and analysis of acetate derivatives include labeling with fluorogenic reagents for detection purposes , as well as coupling reactions to create novel molecules with specific biological activities . The reactions are designed to introduce functional groups that confer desired properties, such as fluorescence for detection or the ability to inhibit enzymes like methionine synthase .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetate derivatives are influenced by their molecular structure. The fluorogenic reagent discussed in the first paper has good stability in both acidic and basic solutions, which is essential for its manipulation and structural analysis . The hydrophobic nature of the fluorescent tag allows for analysis in reversed-phase HPLC . Similarly, the novel methyl 2-(2-(4-oxo-3-aryl-3,4-dihydroquinazolin-2-ylthio)acetamido)alkanoates exhibit cytotoxic activity, which is a critical chemical property for their potential use as anti-cancer agents .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Improved Synthesis Methods : This compound has been synthesized through various methods, demonstrating its chemical versatility and potential industrial applications. For instance, Hu Jia-peng (2012) described an improved synthesis pathway for Clopidogrel, a related compound, showcasing moderate conditions and high yields, suitable for industrialization (Hu Jia-peng, 2012).
Polythiophene Derivatives and DNA Binding : Analyn C. Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative, indicating potential applications in gene delivery and theranostics (Carreon et al., 2014).
Antibacterial Activity : N. Desai et al. (2001) synthesized various methyl 2-{2-[4-oxo-3-(arylcarbonylamino)-1,3-thiazolidin-2-yl] phenoxy} acetates and evaluated their in vitro growth inhibitory activity against microbes like E.coli and S. aureus, highlighting potential antibacterial applications (Desai et al., 2001).
Applications in Organic Chemistry and Drug Development
Drug Intermediate Synthesis : W. Min (2015) described the synthesis of a drug intermediate, demonstrating the compound's role in pharmaceutical research and drug development (W. Min, 2015).
Recyclization and Chemical Transformation : S. Shipilovskikh and A. Rubtsov (2020) explored recyclization reactions involving this compound, indicating its utility in creating diverse chemical structures (Shipilovskikh & Rubtsov, 2020).
Conformational Studies and Molecular Characterization
- Molecular Configuration Analysis : M. G. Bogdanov et al. (2004) conducted an X-ray analysis of a related compound, 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester, providing insights into its molecular configuration and conformational equilibrium, which is crucial for understanding its chemical behavior and potential applications (Bogdanov et al., 2004).
Mécanisme D'action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting that they interact with multiple targets .
Mode of Action
Thiophene derivatives, however, have been known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes .
Biochemical Pathways
Given the broad range of biological effects exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Result of Action
Based on the known effects of thiophene derivatives, it can be inferred that the compound may have potential anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Propriétés
IUPAC Name |
[2-methyl-1-oxo-1-[(1-thiophen-2-ylcyclopentyl)amino]propan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S/c1-11(17)19-14(2,3)13(18)16-15(8-4-5-9-15)12-7-6-10-20-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIBGSVTIKGABD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NC1(CCCC1)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3,3-trifluoro-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}propane-1-sulfonamide](/img/structure/B3000671.png)
![Spiro[3.5]nonane-6-carboxylic acid](/img/structure/B3000676.png)
![[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B3000677.png)

![N-(4-Bromo-phenyl)-[1,3,5]triazine-2,4-diamine](/img/structure/B3000679.png)

![3-Methoxy-N-[(4-methoxythian-4-yl)methyl]benzamide](/img/structure/B3000683.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B3000687.png)
![N-[2-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)ethyl]benzenesulfonamide](/img/structure/B3000688.png)
![1,7-dimethyl-3-phenethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B3000689.png)


![N-[2-[(4-methylphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3000694.png)